2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine
Overview
Description
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine (FTME) is an amine compound that has been studied extensively in the scientific community. It is a versatile compound that can be used in a variety of applications, ranging from synthesis to medicinal research. FTME has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study these effects.
Scientific Research Applications
Antipsychotic and Neuroprotective Potential
- 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, which include compounds similar to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have shown potential as antipsychotic agents. These compounds exhibit anti-dopaminergic properties, making them useful in treating conditions like schizophrenia, dependency, and neurodegenerative disorders. Their activity encompasses neuroleptic, neuroprotective, and antiaddictive effects (Habernickel, 2003).
Dopamine Receptor Affinity
- The synthesis and study of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives have revealed their binding affinities for dopamine receptors. These compounds, structurally related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, are important in understanding dopamine receptor interactions, contributing to research in neurotransmitter systems and potential therapeutic applications (Claudi et al., 1990).
Central Dopamine Receptor Agonistic Effect
- 2-(4-Fluoro-3-hydroxyphenyl)ethylamines have been investigated for their central D-2 dopamine receptor agonistic effects. Their impact on behavior, as observed in animal models, suggests a significant role in modulating dopamine-related functions in the central nervous system (Ferrari & Claudi, 1991).
Structure-Activity Relationships
- N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives have been synthesized and their structure-activity relationships explored, focusing on their interaction with dopamine receptors. This research is crucial in developing more effective dopaminergic agents (Claudi et al., 1992).
Beta-Blocker Conformations
- Studies on molecules like 2-phenoxy ethylamine, which share structural similarities with 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, help in understanding the conformation and structure of beta-blockers, a class of drugs used primarily in cardiovascular diseases (Macleod & Simons, 2004).
Intracellular pH Measurement
- Fluorinated aminophenol derivatives, related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have been developed as pH-sensitive probes. These compounds aid in the measurement of intracellular pH, a critical factor in various biological processes (Rhee, Levy, & London, 1995).
Herbicide Development
- The compound has been used in the synthesis of novel herbicides, such as Beflubutamid. This application demonstrates the versatility of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine in agricultural chemistry (Chen Huan-you, 2012).
Future Directions
properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPBUYQDXZSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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